Cas no 18515-04-3 (Phenol, 2-(1,1-dimethylethyl)-6-nitro-)

Phenol, 2-(1,1-dimethylethyl)-6-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 2-(1,1-dimethylethyl)-6-nitro-
- 2-tert-butyl-6-nitrophenol
- 2-(tert-Butyl)-6-nitrophenol
- GNGBGYYGJIJQGM-UHFFFAOYSA-N
- AKOS037648820
- 18515-04-3
- CS-0161340
- SCHEMBL2135932
- BS-15724
- D81294
- MFCD27946542
- WLZ3497
-
- Inchi: InChI=1S/C10H13NO3/c1-10(2,3)7-5-4-6-8(9(7)12)11(13)14/h4-6,12H,1-3H3
- InChI Key: GNGBGYYGJIJQGM-UHFFFAOYSA-N
- SMILES: CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 195.08954328g/mol
- Monoisotopic Mass: 195.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 66Ų
Phenol, 2-(1,1-dimethylethyl)-6-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NA912-200mg |
Phenol, 2-(1,1-dimethylethyl)-6-nitro- |
18515-04-3 | 98% | 200mg |
2080.0CNY | 2021-07-14 | |
Ambeed | A1189104-100mg |
2-(tert-Butyl)-6-nitrophenol |
18515-04-3 | 98% | 100mg |
$35.0 | 2025-02-26 | |
Ambeed | A1189104-250mg |
2-(tert-Butyl)-6-nitrophenol |
18515-04-3 | 98% | 250mg |
$54.0 | 2025-02-26 | |
Ambeed | A1189104-1g |
2-(tert-Butyl)-6-nitrophenol |
18515-04-3 | 98% | 1g |
$163.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NA912-250mg |
Phenol, 2-(1,1-dimethylethyl)-6-nitro- |
18515-04-3 | 98% | 250mg |
3415CNY | 2021-05-07 | |
Aaron | AR01KKZU-1g |
2-(tert-Butyl)-6-nitrophenol |
18515-04-3 | 98% | 1g |
$200.00 | 2025-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTP320-100mg |
2-tert-butyl-6-nitrophenol |
18515-04-3 | 95% | 100mg |
¥336.0 | 2024-04-23 | |
abcr | AB547805-1g |
2-(tert-Butyl)-6-nitrophenol; . |
18515-04-3 | 1g |
€469.00 | 2024-04-18 | ||
eNovation Chemicals LLC | Y1228644-1g |
2-(tert-butyl)-6-nitrophenol |
18515-04-3 | 95% | 1g |
$210 | 2025-02-24 | |
eNovation Chemicals LLC | Y1228644-5g |
2-(tert-Butyl)-6-nitrophenol |
18515-04-3 | 95% | 5g |
$2800 | 2024-06-03 |
Phenol, 2-(1,1-dimethylethyl)-6-nitro- Related Literature
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
Additional information on Phenol, 2-(1,1-dimethylethyl)-6-nitro-
Phenol, 2-(1,1-dimethylethyl)-6-nitro- (CAS No. 18515-04-3): Comprehensive Overview and Applications
The compound Phenol, 2-(1,1-dimethylethyl)-6-nitro-, also known by its CAS registry number 18515-04-3, is a specialized chemical entity with significant applications in various fields. This compound belongs to the family of phenolic compounds and features a unique substitution pattern on the benzene ring, which makes it highly interesting for both academic and industrial research.
Chemically, Phenol, 2-(1,1-dimethylethyl)-6-nitro- is characterized by a phenol backbone with two substituents: a 1,1-dimethylethyl group (commonly referred to as an isopropyl group) attached at the ortho position and a nitro group at the para position relative to each other. This specific substitution pattern endows the compound with distinct electronic and steric properties, making it suitable for a wide range of applications.
In recent years, there has been growing interest in phenolic compounds due to their versatile chemical reactivity and ability to participate in various biochemical processes. The presence of the nitro group in this compound introduces electron-withdrawing effects, which can influence the compound's reactivity and interaction with biological systems. Similarly, the isopropyl group contributes to steric hindrance, potentially affecting molecular recognition and binding affinity.
One of the most notable applications of Phenol, 2-(1,1-dimethylethyl)-6-nitro- is in the field of biomedical research, where it serves as a valuable intermediate in the synthesis of bioactive molecules. Researchers have explored its potential in the development of antioxidants, anti-inflammatory agents, and even anticancer drugs. The compound's ability to undergo various chemical transformations, such as oxidation, nitration, and substitution reactions, makes it an ideal candidate for building complex molecular structures.
Recent studies have highlighted the importance of phenolic compounds in modulating cellular signaling pathways. For instance, Phenol, 2-(1,1-dimethylethyl)-6-nitro- has been investigated for its potential to inhibit certain enzymes and receptors that are implicated in diseases such as cancer and inflammation. Its nitro group plays a crucial role in these interactions by acting as an electron-deficient moiety, which can facilitate binding to nucleophilic sites on proteins.
Another area of research involving Phenol, 2-(1,1-dimethylethyl)-6-nitro- is its use as a building block in the construction of novel materials. Its unique substitution pattern allows for precise control over molecular packing and intermolecular interactions, which are essential for designing advanced materials with tailored properties.
Despite its versatility, the application of Phenol, 2-(1,1-dimethylethyl)-6-nitro- is not without challenges. The compound's nitro group can sometimes lead to unwanted side reactions, such as reduction or hydrolysis, under certain conditions. Therefore, optimizing its synthesis and stabilization in reaction mixtures remains an area of active research.
Looking ahead, the ongoing advancements in biomedical sciences and materials chemistry are expected to further expand the scope of applications for Phenol, 2-(1,1-dimethylethyl)-6-nitro-. As scientists gain a deeper understanding of its molecular behavior and interactions, new opportunities for leveraging this compound in innovative ways will undoubtedly emerge.
In conclusion, Phenol, 2-(1,1-dimethylethyl)-6-nitro- (CAS No. 18515-04-3) stands out as a fascinating chemical entity with a wide range of potential applications in the biomedical and materials science domains. Its unique substitution pattern, combined with its versatile reactivity, makes it an invaluable tool for researchers seeking to push the boundaries of scientific innovation.
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